molecular formula C9H6N2O B2380239 4-[Cyano(hydroxy)methyl]benzonitrile CAS No. 15464-07-0

4-[Cyano(hydroxy)methyl]benzonitrile

Cat. No.: B2380239
CAS No.: 15464-07-0
M. Wt: 158.16
InChI Key: RKXDJWPWCJQMKO-UHFFFAOYSA-N
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Description

4-[Cyano(hydroxy)methyl]benzonitrile is a high-purity fine chemical and synthetic intermediate identified under CAS Registry Number 15464-07-0 . Its molecular formula is C9H6N2O, with a molecular weight of 158.16 g/mol . This compound is a key building block in organic and medicinal chemistry, primarily serving as a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . It is professionally supplied as a pharma-grade material, with purity levels rigorously analyzed and guaranteed to exceed >99% . Quality is confirmed through advanced analytical techniques including High Performance Liquid Chromatography (HPLC), Mass Spectrometry (LCMS or GCMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a Certificate of Analysis (COA) available . This product is intended for research and laboratory purposes exclusively. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[cyano(hydroxy)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXDJWPWCJQMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 4-[Cyano(hydroxy)methyl]benzonitrile

Grignard Reaction with 5-Cyanophthalide

The most industrially viable method involves reacting 5-cyanophthalide with a 4-fluorophenylmagnesium bromide Grignard reagent in tetrahydrofuran (THF) at -20°C to 0°C. This step generates 3-hydroxymethyl-4-(4-fluorobenzoyl)benzonitrile as a key intermediate. Crucially, the reaction requires strict temperature control to minimize byproducts such as 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile.

Reduction with Sodium Borohydride

The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) in a biphasic system of THF and aqueous sodium hydroxide at ≤15°C. This step selectively reduces the benzoyl group to a hydroxymethyl moiety, yielding 3-hydroxymethyl-4-[(4-fluorophenyl)hydroxymethyl]benzonitrile. The biphasic solvent prevents over-reduction and facilitates phase separation post-reaction.

Table 1: Key Reaction Parameters for NaBH₄ Reduction

Parameter Condition Purpose
Temperature ≤15°C Minimize side reactions
Solvent System THF/H₂O Facilitate phase separation
NaBH₄:Substrate Ratio 1:1.2 Ensure complete reduction
Reaction Time 30 minutes Optimize conversion efficiency

Cyclization and Purification

The diol intermediate undergoes acid-catalyzed cyclization using 60% phosphoric acid in ethyl acetate at 100°C. This step forms the dihydroisobenzofuran core while eliminating water. Notably, the use of a biphasic ethyl acetate/water system prevents the formation of intractable waxy residues.

Table 2: Cyclization Optimization

Factor Optimal Condition Impact on Purity
Acid Concentration 60% H₃PO₄ Balances reactivity and safety
Solvent Ethyl acetate Enhances product solubility
Temperature 100°C Accelerates cyclization kinetics
Reaction Time 3.5 hours Ensures >99% conversion

Post-cyclization, the crude product is decolorized with activated charcoal and purified via recrystallization from isopropanol or methyl tert-butyl ether, achieving >98.5% purity by HPLC.

Mechanistic Insights

Regioselectivity in Grignard Addition

The magnesium enolate of 5-cyanophthalide attacks the 4-fluorobenzoyl carbonyl group exclusively at the para position due to steric hindrance from the adjacent phthalide oxygen. Density functional theory (DFT) calculations suggest this selectivity arises from a 12.3 kcal/mol energy preference for para attack versus meta.

Acid-Catalyzed Cyclization Pathway

Phosphoric acid protonates the hydroxymethyl oxygen, facilitating water elimination and forming a resonance-stabilized carbocation. Intramolecular attack by the adjacent hydroxyl group then yields the dihydroisobenzofuran structure. The reaction follows first-order kinetics with an activation energy ($$E_a$$) of 72.4 kJ/mol, as determined by Arrhenius plot analysis.

Analytical Characterization

Spectroscopic Data

1H-NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, $$J = 8.4$$ Hz, 2H, Ar-H)
  • δ 7.56 (d, $$J = 8.4$$ Hz, 2H, Ar-H)
  • δ 5.32 (s, 1H, -CH(OH)-)
  • δ 4.74 (s, 2H, -CH₂CN)
  • δ 3.21 (br s, 1H, -OH)

13C-NMR (100 MHz, CDCl₃):

  • δ 152.1 (C-Ar)
  • δ 134.7 (CN)
  • δ 118.9 (C-F)
  • δ 72.4 (-CH(OH)-)
  • δ 64.1 (-CH₂CN)

Chromatographic Purity Assessment

HPLC analysis using a Develosil C18 column (4.6 × 250 mm, 5 µm) with a gradient of aqueous phosphate buffer (pH 2.85) and acetonitrile (9:1) confirms ≤0.5% bis(4-fluorophenyl) byproduct.

Process Optimization Strategies

Solvent Selection

Comparative studies show ethyl acetate outperforms THF in cyclization steps due to:

  • Higher partition coefficient for product isolation ($$K_p = 3.2$$ vs. 1.8 for THF)
  • Lower emulsion formation during aqueous workups
  • Reduced solvent loss during vacuum distillation (bp 77°C vs. 66°C for THF)

Temperature-Controlled Additions

Maintaining NaBH₄ addition temperatures below 15°C reduces hydrolysis to sodium borate by 78%, as quantified by ion chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[Cyano(hydroxy)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-formylbenzonitrile or 4-carboxybenzonitrile.

    Reduction: Formation of 4-(aminomethyl)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used

Biological Activity

4-[Cyano(hydroxy)methyl]benzonitrile, with the CAS number 15464-07-0, is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H8N2O
  • Molecular Weight : 160.17 g/mol
  • Structure : The compound features a cyano group and a hydroxymethyl group attached to a benzonitrile backbone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group is known for its electron-withdrawing properties, which can enhance the compound's reactivity and binding affinity to enzymes and receptors.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrate structures, thereby interfering with metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity due to the presence of the hydroxymethyl group, which can participate in hydrogen bonding.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzonitriles have demonstrated effectiveness against various bacterial strains .
  • Anticancer Potential : Some studies suggest that cyano-substituted compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the hydroxymethyl group may enhance this effect by increasing solubility and bioavailability .
  • Neuroprotective Effects : There is emerging evidence that compounds containing cyano groups can protect neuronal cells from oxidative stress, possibly offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial effects of cyano-substituted benzonitriles, several compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects, with an MIC value of 32 µg/mL against S. aureus .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of various benzonitrile derivatives on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to other similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateStrongPotential
4-CyanobenzaldehydeWeakModerateNone
BenzonitrileNoneWeakNone

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS RN: 186000-52-2)

  • Structure: A chloro-substituted phenyl group replaces the cyano group on the methylene carbon.
  • Properties : The chlorine atom increases molecular polarity and may enhance biological activity due to its electronegativity. Used in pharmaceutical intermediates .

b. 4-[(4′-Dimethylamino)-1-(4″-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile oxalate (CAS RN: 717133-32-9)

  • Structure: A complex substituent including dimethylamino, fluorophenyl, and hydroxymethyl groups.
  • Application : Active Pharmaceutical Ingredient (API) with demonstrated use in drug development, highlighting the role of benzonitrile derivatives in medicinal chemistry .
  • Key Difference: Extended alkyl chains and additional functional groups enhance receptor binding specificity compared to the simpler hydroxy-cyano substitution in 4-[Cyano(hydroxy)methyl]benzonitrile .

c. 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile

  • Structure : Incorporates a sulfur-containing imidazole ring, increasing molecular complexity.
  • Key Difference: The sulfur atom and bulky diphenyl groups contrast with the hydroxyl and cyano groups in the target compound, leading to divergent solubility and stability profiles .

Table 1: Comparative Data for Benzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Application/Use Reference
This compound C₉H₆N₂O 174.16 g/mol -CN, -OH Synthetic intermediate
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile C₁₄H₁₀ClNO 255.69 g/mol -Cl, -OH Pharmaceutical intermediates
4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile C₁₃H₁₅N₃ 213.28 g/mol Piperazine, -CN Corrosion inhibition studies
Benzonitrile (parent compound) C₇H₅N 103.12 g/mol -CN Solvent, agrochemical precursor

Spectroscopic Characterization :

  • IR and NMR: Hydroxyl groups in analogs like 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile show broad O-H stretches (~3200–3500 cm⁻¹) and downfield-shifted protons in ¹H NMR (~5–6 ppm for -OH). Cyano groups exhibit sharp IR peaks near 2240 cm⁻¹ and ¹³C NMR signals at ~115–120 ppm .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[Cyano(hydroxy)methyl]benzonitrile in laboratory settings?

  • Methodology : A common approach involves nucleophilic substitution of 4-cyanobenzyl chloride with sodium cyanide in dimethylformamide (DMF) under reflux conditions. Optimization of solvent polarity and reaction temperature (e.g., 80–100°C) is critical to enhance yield and minimize side products. Post-synthesis purification via column chromatography using ethyl acetate/hexane gradients ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to confirm intermediate formation. Adjust stoichiometry to avoid over-cyanation, which may lead to by-products like 4-(cyanomethyl)benzonitrile derivatives .

Q. How can the molecular structure and conformation of this compound be characterized?

  • Analytical Techniques :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–C bond distances ~1.47 Å, C≡N bond ~1.15 Å) and confirms spatial arrangement of the hydroxy and cyano groups .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for aromatic protons (δ 7.5–8.0 ppm) and hydroxyl protons (δ 5.2 ppm, broad). ¹³C NMR confirms nitrile carbon at ~115 ppm .

Q. What are the key physical and chemical properties relevant to handling this compound?

  • Physical Properties : Molecular weight = 239.27 g/mol; melting point ~160–165°C (decomposes above 200°C). Solubility in polar aprotic solvents (e.g., DMSO, DMF) exceeds 50 mg/mL, while limited in water (<1 mg/mL) .
  • Safety : Moderate toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) to prevent skin/eye irritation. Store in inert atmospheres to avoid hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as kinase inhibition?

  • Experimental Design :

  • Kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescent assays to measure IC₅₀ values. Include controls (e.g., staurosporine) to validate assay conditions .
  • Cell-based studies : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare dose-response curves (e.g., EC₅₀ ~10–50 µM) with structurally related benzonitriles .
    • Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibition constants. Address contradictions in activity data by verifying target specificity via siRNA knockdown .

Q. What computational methods are suitable for studying interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to PD-L1 or androgen receptors. Optimize force fields (e.g., AMBER) for nitrile and hydroxyl group interactions .
  • DFT Studies : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Compare with experimental IR/Raman spectra to validate charge distribution .

Q. How can researchers resolve contradictions in reported toxicity profiles of benzonitrile derivatives?

  • Approach : Conduct comparative toxicogenomics using human hepatocyte models (e.g., HepG2) exposed to this compound and analogs (e.g., 4-fluorobenzonitrile). Measure oxidative stress markers (e.g., ROS, glutathione depletion) .
  • Advanced Techniques : Utilize metabolomics (LC-MS/MS) to identify unique metabolites (e.g., cyanide adducts) contributing to cytotoxicity. Cross-reference with EPA DSSTox data for structural alerts .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) and monitor via UPLC-MS. Identify degradation pathways (e.g., hydrolysis of the nitrile to amide) and adjust pH (buffer at pH 6–7) to enhance shelf life .
  • Formulation : Encapsulate in cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility and prevent photodegradation .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs like 4-(aminomethyl)benzonitrile in receptor binding?

  • Structural Insights : The hydroxy group increases hydrogen-bonding capacity with receptor residues (e.g., PD-L1 Tyr56), while the nitrile enhances π-π stacking. Replace with aminomethyl groups to assess trade-offs between hydrophilicity and affinity .
  • Activity Data : Analog tables show 10-fold higher IC₅₀ for aminomethyl derivatives in kinase assays, suggesting hydroxy substitution is critical for potency .

Q. What advanced analytical techniques characterize reaction intermediates during synthesis?

  • In-situ Monitoring : Use ReactIR™ to track cyanide ion incorporation in real-time. Identify transient intermediates (e.g., 4-cyanobenzyl isocyanate) via high-resolution MS .
  • Isolation : Employ preparative HPLC with C18 columns and acetonitrile/water gradients to isolate intermediates for NMR and crystallographic validation .

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